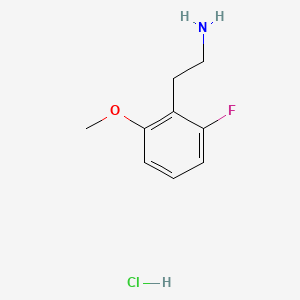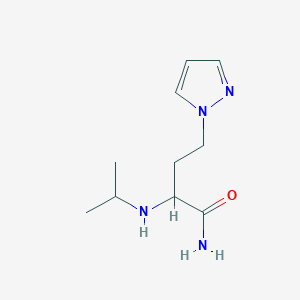
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isopropylamino group and a pyrazolyl group attached to a butanamide backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of an appropriate pyrazole derivative with an isopropylamine derivative under controlled conditions. The reaction may be catalyzed by specific catalysts to enhance yield and selectivity. For instance, a common synthetic route might involve the use of a Rhodium (III) catalyst for C-H bond functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full range of effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide: A structurally similar compound with a slightly different backbone.
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)pentanamide: Another analog with an extended carbon chain.
Uniqueness
2-(Isopropylamino)-4-(1h-pyrazol-1-yl)butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C10H18N4O |
|---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-(propan-2-ylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)4-7-14-6-3-5-12-14/h3,5-6,8-9,13H,4,7H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
AJZCVOYHFVOGHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(CCN1C=CC=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


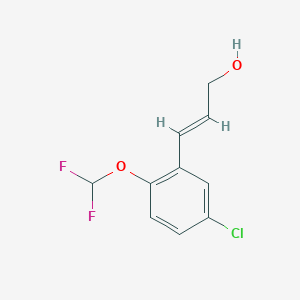
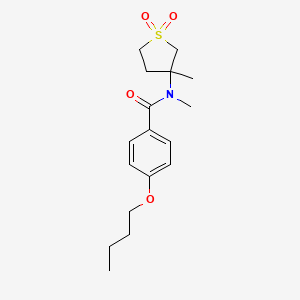

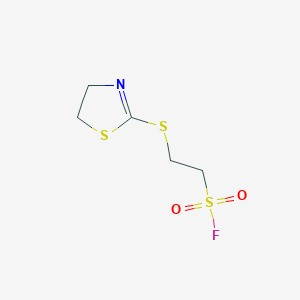
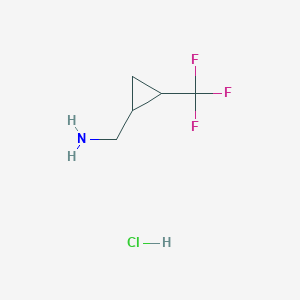
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)

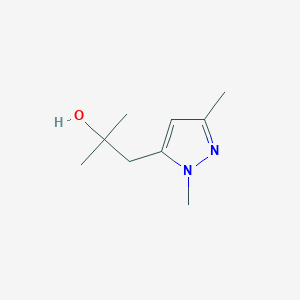
![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)
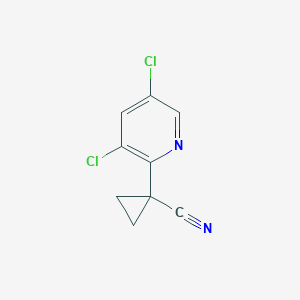
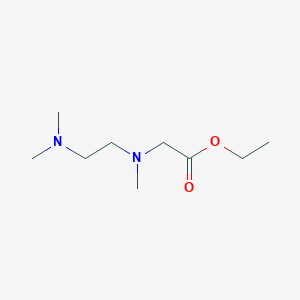

![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
